N-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-methyl-2-[1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O5S/c1-20-14(22)10-27(24,25)13-6-8-21(9-7-13)15(23)11-2-4-12(5-3-11)26-16(17,18)19/h2-5,13H,6-10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMGJKXCOIBCBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring is then functionalized with a trifluoromethoxy benzoyl group through a Friedel-Crafts acylation reaction. The final step involves the introduction of the sulfonyl acetamide group via a sulfonylation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent product quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the benzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can exhibit different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
Neurological Disorders
N-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide has been studied for its potential in treating neurological disorders. Its structure suggests that it may act as a selective inhibitor of phosphodiesterase 4 (PDE4), which plays a crucial role in cognitive functions such as learning and memory consolidation. Inhibitors of PDE4 have shown promise in treating conditions like Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders by modulating cAMP levels, thus influencing neuronal signaling pathways .
Cancer Treatment
Research indicates that compounds similar to this compound can inhibit cancer cell proliferation. For instance, selective PDE4D inhibitors have been investigated for their potential to treat specific cancer types, including hepatocellular carcinoma and breast cancer. These inhibitors work by reducing inflammatory cytokine levels and promoting apoptosis in cancer cells .
Anti-inflammatory Properties
The compound's ability to modulate inflammatory responses makes it a candidate for developing anti-inflammatory therapies. By inhibiting PDE4, it can reduce the expression of pro-inflammatory cytokines, which are implicated in various inflammatory diseases .
Case Study 1: PDE4 Inhibition in Neurological Models
A study published in PMC demonstrated that selective PDE4D inhibitors could significantly improve cognitive deficits in animal models of Alzheimer's disease. The results indicated enhanced memory retention and reduced neuroinflammation, supporting the potential use of N-methyl derivatives in therapeutic strategies against neurodegenerative diseases .
Case Study 2: Cancer Cell Line Studies
In vitro studies have shown that compounds structurally related to this compound effectively inhibit the growth of various cancer cell lines. These studies often report IC50 values indicating the concentration required to inhibit cell proliferation by 50%, demonstrating the compound's potency against different tumor types .
Mechanism of Action
The mechanism of action of N-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy benzoyl group is known to enhance the compound’s binding affinity and selectivity, while the sulfonyl acetamide moiety can modulate its chemical reactivity. These interactions can lead to the inhibition or activation of biological pathways, resulting in various pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidinyl Sulfonyl/Benzoyl Moieties
The target compound shares structural motifs with several piperidine-based sulfonamides and benzamides. Key analogues include:
Key Observations:
Synthetic Efficiency : Compound 8a (64.2% yield) and 14d (55.2% yield) demonstrate higher synthetic accessibility compared to analogues like those in (45% yield) .
Functional Group Impact: The trifluoromethoxy group in the target compound likely improves metabolic stability over non-fluorinated analogues (e.g., 8c with a chloro-methoxy group) . Urea linkers (e.g., 14d) introduce hydrogen-bonding capacity, whereas sulfonamides (e.g., W-15) prioritize steric interactions .
Biological Activity : The diphenylpropyl-piperidinyl compound in exhibits moderate CCR5 inhibition (log(1/IC₅₀) = 0.904), suggesting that bulkier substituents may reduce potency compared to more streamlined structures .
Piperazine vs. Piperidine Core Analogues
Replacing the piperidine core with piperazine alters solubility and binding kinetics:
Sulfonamide vs. Sulfonyl Acetamide Derivatives
- W-15 () and N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () highlight the role of sulfonamide vs. Sulfonyl acetamides (e.g., the target compound) offer conformational flexibility, which may improve adaptability to diverse binding pockets .
Biological Activity
N-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide is a synthetic compound classified as a sulfonamide derivative. This compound is notable for its unique structural features, including a trifluoromethoxy group and a piperidine ring, which may influence its biological activity. Understanding the biological properties of this compound is essential for its potential therapeutic applications.
The molecular formula of this compound is C16H19F3N2O5S, with a molecular weight of 408.39 g/mol. Its structure includes:
- Sulfonamide group : Known for antibacterial and anti-inflammatory properties.
- Piperidine ring : Often associated with various pharmacological activities.
- Trifluoromethoxy group : Enhances lipophilicity and biological activity.
The mechanism of action for this compound likely involves interaction with specific biological targets. Sulfonamides typically inhibit bacterial dihydropteroate synthase, disrupting folate synthesis, which is crucial for bacterial growth. Further studies, including binding affinity assays and cellular assays, are necessary to elucidate its precise mechanism.
Antibacterial Properties
Sulfonamide derivatives have been extensively studied for their antibacterial properties. The presence of the trifluoromethoxy group in this compound may enhance its effectiveness against various bacterial strains.
Table 1: Antibacterial Activity Comparison
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
| N-methyl compound | TBD | TBD |
Anti-inflammatory Effects
Research indicates that sulfonamide compounds also exhibit anti-inflammatory effects, potentially beneficial in conditions like arthritis or other inflammatory diseases. The specific anti-inflammatory pathways activated by this compound remain to be fully characterized.
Case Studies and Research Findings
Recent studies have highlighted the potential of sulfonamide derivatives in treating various diseases:
- In vitro Studies : A study demonstrated that similar compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 3.12 to 12.5 µg/mL .
- In vivo Models : Animal models have shown promising results for compounds with similar structures in reducing inflammation and bacterial load .
- Molecular Docking Studies : Computational studies suggest that the trifluoromethoxy group may enhance binding affinity to bacterial enzymes, improving efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
